Home > Products > Screening Compounds P136426 > 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzamide
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzamide -

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzamide

Catalog Number: EVT-4799676
CAS Number:
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g) []

    Compound Description: SalA-4g is a salidroside analog synthesized via chemical structure modification. It features a phenyl ring with a para-methoxy group and a sugar ring composed of N-acetylglucosamine. Research indicates that SalA-4g elevates protein O-GlcNAc levels and enhances neuronal tolerance to ischemia [].

(Z)-N-(2-(1H-imidazol-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)-2-methoxyacrylamide []

    Compound Description: This compound represents an alkaloid component found in the venom of the Mexican scorpion Megacormus gertschi [].

4-[2-(4-Methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one monohydrate []

    Compound Description: The crystal structure of this compound has been reported, revealing key structural features such as the dihedral angle between its triazole and benzene rings [].

Tris(2-{[2-(4-methoxyphenyl)ethyl]iminomethyl}phenolato-κ2N,O1)cobalt(III) []

    Compound Description: This coordination complex features a central cobalt(III) ion coordinated by three 2-{[2-(4-methoxyphenyl)ethyl]iminomethyl}phenolate ligands. Its crystal structure reveals a lack of classical hydrogen bonds, instead relying on C–H⋯π interactions for stabilization [].

N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a) []

    Compound Description: This compound exhibits potent in vitro cytotoxic activity against a panel of human tumor cell lines (NCI 60). It effectively inhibits tubulin polymerization and disrupts microtubule formation, indicating potential as an antimitotic and antivascular agent [].

3-(2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-hydroxyphenyl)-thiazolidin-4-one []

    Compound Description: The crystal structure of this compound has been determined, revealing details about its molecular conformation and intermolecular interactions [].

(E)-4-Meth­oxy-N′-(2,3,4-tri­meth­oxy­benzyl­idene)benzohydrazide monohydrate []

    Compound Description: The crystal structure of this benzohydrazide derivative has been analyzed, revealing its E conformation and the dihedral angle between its aromatic rings [].

(Z)-Ethyl 3-(2,4-difluoroanilino)-2-(4-methoxyphenyl)acrylate []

    Compound Description: The crystal structure of this compound has been elucidated, revealing its planar subunits and the dihedral angles between them [].

(E)-ethyl 3-(4-methoxyphenyl)acrylate []

    Compound Description: This compound has been isolated from Kaempferia galanga extract and studied for its corrosion inhibition efficiency on iron in acidic environments [].

(2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one []

    Compound Description: This thiazolidin-4-one derivative was synthesized using three different methods, including conventional, microwave irradiation with solvent, and microwave irradiation without solvent techniques. The most efficient method was microwave irradiation without solvent, highlighting its advantages in terms of reaction time, yield, and environmental friendliness [].

3-Chloro-N-(2-((2-Dimethylamino) Ethyl)(Methyl)Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-Yl)Pyrimidin-2-Yl)Amino)Phenyl)Propanamide []

    Compound Description: Identified as a potential genotoxic impurity, this compound has been the focus of analytical method development for its trace-level quantification in osimertinib mesylate, an antineoplastic agent [].

Ethyl 3-amino-4-(4-chloro­phen­yl)-2-[(4-meth­oxy­phen­yl)carbamo­yl]-6-phenyl­thieno[2,3-b]pyridine-5-carboxyl­ate []

    Compound Description: The crystal structure of this compound has been determined, providing insights into its conformation, intramolecular interactions, and crystal packing [].

2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline []

    Compound Description: Synthesized and tested for antiplasmodial activity, this compound served as a scaffold for derivatives evaluated against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum [].

N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7) []

    Compound Description: Designed as a potential positron emission tomography (PET) tracer for dopamine D4 receptors, this compound exhibits high affinity and selectivity for the target receptor [].

3-acetoxy-2,3-dihydro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (diltiazem) []

    Compound Description: Diltiazem is a calcium channel blocker used to treat hypertension and angina. Research has focused on modifying its structure, specifically at the 8-position, to enhance its potency and duration of action [].

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) []

    Compound Description: JC-171 is a hydroxyl sulfonamide analogue developed as a potential therapeutic agent for multiple sclerosis (MS). It acts as a selective inhibitor of the NLRP3 inflammasome, blocking the production of interleukin-1β (IL-1β) [].

2-(4-Hydroxy-3-Methoxyphenyl)Ethyl Hexa- and Octacosanoates []

    Compound Description: These two compounds are esters isolated from the leaves of Cinnamomum reticulatum Hay. They feature a 2-(4-hydroxy-3-methoxyphenyl)ethyl group esterified with hexanoic and octacosanoic acids, respectively [].

4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one []

    Compound Description: The crystal structure of this compound has been reported, providing information on its molecular geometry and intermolecular interactions [].

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide []

    Compound Description: This compound is a focus of research regarding its solid-state forms and associated preparation methods. The research aims to understand and control the compound's physicochemical properties, which are crucial for its pharmaceutical development [].

5-chloro-2-methoxy-N-(2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)ethyl)-benzamide sodium salt [, , ]

    Compound Description: This compound has been identified for its potential in treating ischemic heart diseases. Research has focused on characterizing its crystalline forms to optimize its pharmaceutical properties, including solubility, stability, and bioavailability [, , ].

{2-[(4-Methoxyphenyl)telluro]ethyl}amine []

    Compound Description: This organotellurium compound serves as a precursor to tellurated Schiff bases, which are important ligands in coordination chemistry. Its reactions with metal complexes like [Ru(p-cymene)Cl2]2 have been studied, demonstrating its ability to coordinate to metal centers through both nitrogen and tellurium atoms [].

Ethyl 2-((4-Methoxyphenyl)amino)-3-phenylpropanoate []

    Compound Description: This compound is a N-protected phenylalanine ethyl ester synthesized through a zinc-mediated Mannich-like multicomponent reaction. This one-pot synthesis offers an efficient route to a valuable building block in organic synthesis [].

5-(5-Nitro Furan-2-Ylmethylen), 3-N-(2-Methoxy Phenyl),2-N'-(2-Methoxyphenyl) Imino Thiazolidin-4-One (NF2MT) []

    Compound Description: NF2MT is a thiazole derivative studied for its spectroscopic properties and potential biological activity. Research involved characterizing its structure using FTIR, UV-Vis, and NMR spectroscopy, supported by DFT calculations [].

(E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate []

    Compound Description: The crystal structure of this compound has been determined, providing details about its molecular conformation, hydrogen bonding patterns, and three-dimensional network formation [].

Cyclopropyl-N-{2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-3-oxoisoindolin-4-yl}carboxamide []

    Compound Description: This compound is disclosed as a potential therapeutic agent for treating psoriasis and psoriatic arthritis. The patent describes its use alone or in combination with other active agents to manage these inflammatory conditions [].

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline []

    Compound Description: This compound has been synthesized and evaluated for its anti-tuberculosis activity. It was further characterized by NMR, mass spectroscopy, and molecular docking studies [].

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A) [, ]

    Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. It exhibits anxiolytic and antidepressant-like effects in rodent models of stress and anxiety [, ].

2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide (Pigment P.Y.74) []

    Compound Description: Pigment P.Y.74 is a compound used in the paint industry. Its structural parameters and molecular properties, particularly its stability, have been investigated using quantum chemical calculations [].

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079) [, ]

    Compound Description: Rec 15/3079 is a potent and selective antagonist of the 5-HT1A receptor, displaying activity in controlling bladder function. Research suggests it may be a promising candidate for treating lower urinary tract dysfunction [, ].

4-methoxy-2,3,5-trimethylpyridine []

    Compound Description: This compound serves as a key building block in the synthesis of molecules with gastric-acid inhibiting activity. A novel and efficient synthetic route for this compound has been developed, involving a series of reactions starting from readily available starting materials [].

(S)‐1‐{2‐[Tris(4‐methoxyphenyl)methoxy]ethyl}piperidine‐3‐carboxylic acid [(S)‐SNAP‐5114] []

    Compound Description: (S)‐SNAP‐5114 is a potent inhibitor of the murine γ-aminobutyric acid transporter type 4 (mGAT4). Its analogues are being explored for improved chemical stability while maintaining their inhibitory activity [].

2,2′-(pyridine-2,5-diyldicarbonyl)-bis(N-ethylhydrazinecarbothioamide) (3B) and [2,2′-(pyridine-2,5-diyldicarbonyl)-bis[N-(p-methoxyphenyl)hydrazinecarbothioamide] (3C) []

    Compound Description: These two thiosemicarbazide derivatives have been synthesized and evaluated for their anticancer, apoptotic, and antibacterial properties. The results indicate potential applications in drug development [].

5,5′-pyridine-2,5-diylbis(4-ethyl-4H-1,2,4-triazole3-thiol) (4B) and 5,5′-pyridine-2,5diylbis(4-(4-methoxy-phenyl)-4H1,2,4-triazole-3-thiol) (4C) []

    Compound Description: These two bis-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their anticancer, apoptotic, and antibacterial activities, demonstrating promising results for potential therapeutic applications [].

N-[ 2-( 2 , 3-dimethoxy-strychnidin-10-ylidenamino )-ethyl ]-succinamic acid 4-allyl-2-methoxy-phenyl ester []

    Compound Description: This brucine derivative was successfully synthesized using a multistep strategy involving the reaction of a substituted phenol with succinic acid, followed by coupling with a brucine derivative. This synthesis highlights the versatility of chemical modification in creating new molecular entities [].

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

    Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently undergoing Phase I clinical trials for B-cell lymphoma. Its efficacy in preclinical models highlights its potential as a novel anticancer therapeutic [].

2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole []

    Compound Description: This compound is a lophine (2,4,5-triphenyl-1H-imidazole) derivative. Its crystal structure has been elucidated, providing insights into its molecular conformation and intermolecular interactions [].

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide []

    Compound Description: This compound's crystal structure reveals four independent molecules in its asymmetric unit. The dihedral angles between its benzene and indole rings, along with intermolecular hydrogen bonds and π-π stacking interactions, define its solid-state structure [].

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide [, ]

    Compound Description: These two 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives exhibit noteworthy antioxidant activities, even surpassing that of ascorbic acid in some assays [, ].

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone [, ]

    Compound Description: This particular compound demonstrated the highest cytotoxicity against the glioblastoma U-87 cell line among a series of tested 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives [, ].

Properties

Product Name

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzamide

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-13-12-15(6-9-17(13)22-3)18(20)19-11-10-14-4-7-16(21-2)8-5-14/h4-9,12H,10-11H2,1-3H3,(H,19,20)

InChI Key

LFNBLPVTJFIYJX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.